Ugaxanthone

Descripción general

Descripción

Métodos De Preparación

Ugaxanthone can be prepared through extraction and purification from plant sources. The primary method involves extracting the compound from the plant parts such as roots, stems, leaves, or fruits. The extraction process typically includes the following steps :

Extraction: Plant material is subjected to solvent extraction using organic solvents like ethanol or dichloromethane.

Purification: The crude extract is then purified using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Ugaxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions and conditions include :

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of hydroxyxanthones.

Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Ugaxanthone has a wide range of scientific research applications due to its diverse biological activities :

Chemistry: It is used as a reference compound in the study of xanthones and their derivatives.

Biology: this compound exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in biological research.

Medicine: The compound has shown potential anticancer activity, particularly against breast, colon, and lung cancers.

Industry: this compound is used in the development of natural dyes and pigments due to its vibrant yellow color.

Mecanismo De Acción

The mechanism of action of ugaxanthone involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways are crucial for cell survival, proliferation, and apoptosis. This compound exerts its effects by inducing apoptosis, autophagy, and cell cycle arrest in cancer cells. It also interacts with molecular targets involved in these pathways, leading to its antiproliferative and apoptotic effects.

Comparación Con Compuestos Similares

Ugaxanthone is unique among xanthones due to its specific prenylation pattern at the 4-position. Similar compounds include :

Mbarraxanthone: This compound is also isolated from Symphonia globulifera and has a similar structure but differs in the position of hydroxyl groups.

Garcinone E: Another prenylated xanthone with significant anticancer activity.

Mangostanaxanthone IV: Known for its cytotoxic effects against various cancer cell lines.

This compound stands out due to its specific biological activities and its potential to overcome drug resistance in cancer therapy.

Actividad Biológica

Ugaxanthone is a xanthone compound derived from the genus Garcinia, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound, identified as compound 22 in various studies, is part of a larger class of xanthones that exhibit significant pharmacological effects. Xanthones are naturally occurring compounds characterized by their dibenzo-γ-pyrone structure, which contributes to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. In a study evaluating the cytotoxicity of various xanthones, including this compound, against human cancer cell lines such as HeLa (cervical cancer), PANC-1 (pancreatic cancer), and A549 (lung cancer), this compound showed significant inhibition of cell viability with an IC50 value less than 10 μM, indicating strong potential as an anticancer agent .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | < 10 | Induces apoptosis |

| PANC-1 | < 10 | Cell cycle arrest |

| A549 | < 10 | Autophagy induction |

The mechanisms through which this compound exerts its anticancer effects include:

- Apoptosis Induction : this compound has been shown to activate apoptotic pathways in cancer cells. Flow cytometry analyses revealed that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

- Cell Cycle Arrest : The compound induces cell cycle arrest at various phases depending on the concentration. Specifically, it has been reported to cause G2/M phase arrest in certain cell lines .

- Autophagy Activation : Studies have indicated that this compound may promote autophagy in cancer cells, as evidenced by the conversion of LC3-I to LC3-II and a reduction in p62 levels .

Additional Biological Activities

Beyond its anticancer properties, this compound has demonstrated other biological activities:

- Antioxidant Activity : Xanthones are known for their ability to scavenge free radicals and reduce oxidative stress, contributing to their protective effects against various diseases .

- Antimicrobial Properties : Some studies suggest that this compound exhibits antibacterial activity against certain strains of bacteria, although specific data on this aspect is limited .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Cytotoxicity in Animal Models : In vivo studies using animal models have shown that this compound can significantly reduce tumor size when administered at therapeutic doses. The specific mechanisms involved include modulation of immune responses and direct cytotoxic effects on tumor cells.

- Synergistic Effects with Other Compounds : Research indicates that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. This synergistic effect could lead to improved outcomes in cancer treatment protocols.

Propiedades

IUPAC Name |

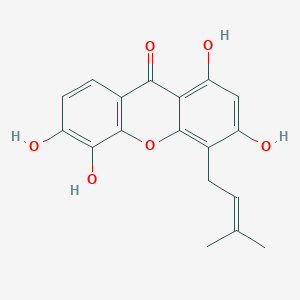

1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFNBISWJNCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318119 | |

| Record name | Ugaxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13179-11-8 | |

| Record name | Ugaxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13179-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ugaxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ugaxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of ugaxanthone and where has it been discovered?

A1: this compound is a naturally occurring xanthone derivative. Its chemical structure is defined as 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone []. This compound was originally isolated from the stem bark of Symphonia globulifera L., a tree species known for its medicinal properties [, ].

Q2: Has the complete spectroscopic characterization of this compound been reported?

A2: While this compound was initially isolated and its structure proposed in earlier studies, complete spectroscopic data was not reported until more recently. A 2011 study provided the full spectroscopic characterization, including 1D and 2D NMR data, for the first time []. This comprehensive data is crucial for confirming its structure and differentiating it from other closely related xanthone derivatives.

Q3: Are there other xanthone derivatives found alongside this compound in Symphonia globulifera?

A3: Yes, Symphonia globulifera is a rich source of xanthone derivatives. In addition to this compound, researchers have also isolated mbarraxanthone (4-(3,3-dimethylallyl)-1,3,7-trihydroxyxanthone) and the more common gentisein (1,3,7-trihydroxyxanthone) from this plant []. Interestingly, a new polyoxygenated xanthone named globulixanthone F was also discovered in the same study [], highlighting the diverse chemical profile of this plant species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.